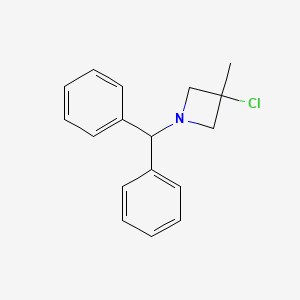

1-Benzhydryl-3-chloro-3-methylazetidine

Übersicht

Beschreibung

1-Benzhydryl-3-chloro-3-methylazetidine is a versatile chemical compound used in scientific research. Its unique structure enables exploration of various applications, ranging from drug synthesis to material science. It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-3-chloro-3-methylazetidine is C17H18ClN . Its InChI code is 1S/C17H18ClN/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 .Physical And Chemical Properties Analysis

1-Benzhydryl-3-chloro-3-methylazetidine has a molecular weight of 271.79 . It is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Benzhydryl-3-chloro-3-methylazetidine is used in chemical synthesis . Its unique structure makes it a valuable component in the creation of various compounds .

Pharmaceutical Research

Benzhydryl amines, which include 1-Benzhydryl-3-chloro-3-methylazetidine, have been studied for their potential pharmaceutical applications . They have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes .

Antioxidant Research

The hydroxy analogs of triarylmethanes, which include benzhydryl amines, exhibit antioxidant activities . This makes 1-Benzhydryl-3-chloro-3-methylazetidine a potential candidate for antioxidant research .

Antitumor Research

Triarylmethanes, including benzhydryl amines, have shown antitumor activities . This suggests that 1-Benzhydryl-3-chloro-3-methylazetidine could be used in antitumor research .

Protein Kinase Inhibition

Triarylmethanes have been found to inhibit many protein kinases . This means that 1-Benzhydryl-3-chloro-3-methylazetidine could potentially be used in research related to protein kinase inhibition .

Dye Industry

Some triarylmethanes are used in the dye industry . While 1-Benzhydryl-3-chloro-3-methylazetidine itself may not be a dye, its chemical structure could potentially be modified to create dyes .

Wirkmechanismus

The mechanism of action of 1-Benzhydryl-3-chloro-3-methylazetidine is not specified in the sources I found. Its use in scientific research suggests that it may have diverse mechanisms of action depending on the specific context.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzhydryl-3-chloro-3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNFCYWEFNNULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)

![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)

![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)